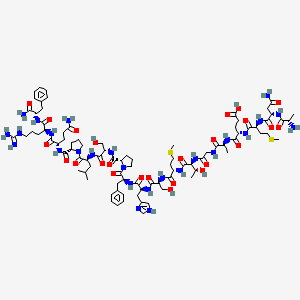

RFRP-2 (rat)

Description

BenchChem offers high-quality RFRP-2 (rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RFRP-2 (rat) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-5-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H134N26O25S2/c1-45(2)35-60(86(138)113-31-15-22-64(113)83(135)103-53(24-26-66(90)118)76(128)100-52(21-14-30-96-88(93)94)75(127)105-57(71(92)123)36-49-17-10-8-11-18-49)108-82(134)63(43-116)111-84(136)65-23-16-32-114(65)87(139)61(37-50-19-12-9-13-20-50)109-79(131)58(38-51-40-95-44-98-51)107-81(133)62(42-115)110-78(130)56(29-34-141-7)104-85(137)70(48(5)117)112-68(120)41-97-73(125)47(4)99-74(126)54(25-27-69(121)122)101-77(129)55(28-33-140-6)102-80(132)59(39-67(91)119)106-72(124)46(3)89/h8-13,17-20,40,44-48,52-65,70,115-117H,14-16,21-39,41-43,89H2,1-7H3,(H2,90,118)(H2,91,119)(H2,92,123)(H,95,98)(H,97,125)(H,99,126)(H,100,128)(H,101,129)(H,102,132)(H,103,135)(H,104,137)(H,105,127)(H,106,124)(H,107,133)(H,108,134)(H,109,131)(H,110,130)(H,111,136)(H,112,120)(H,121,122)(H4,93,94,96)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJMBTDODJSDJI-YPHUOVQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H134N26O25S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2020.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Localization of RFRP Neurons in the Rat Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

RFamide-related peptide (RFRP) neurons, and their primary neuropeptide product RFRP-3, have emerged as critical regulators of reproductive function, acting as a key inhibitory signal to the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] The discovery and subsequent anatomical and functional characterization of this neuronal population have provided invaluable insights into the complex interplay of factors governing reproductive physiology and behavior. This technical guide provides a comprehensive overview of the methodologies employed to discover, localize, and characterize RFRP neurons and their projections within the rat brain. We delve into the causality behind experimental choices, present detailed, field-proven protocols for immunohistochemistry and in situ hybridization, and offer visual representations of key pathways and workflows to facilitate a deeper understanding of this important neural system.

Introduction: The Emergence of RFRP-3 as a Key Regulator of Reproduction

The regulation of the HPG axis is a complex process involving a balance of stimulatory and inhibitory signals.[1] For years, the primary focus was on stimulatory inputs, such as Gonadotropin-Releasing Hormone (GnRH) and kisspeptin. However, the discovery of Gonadotropin-Inhibitory Hormone (GnIH) in birds, and its mammalian ortholog, RFRP-3, revolutionized the field by identifying a potent endogenous inhibitor of the reproductive axis.[3][4]

RFRP-3, a member of the RFamide peptide family, is produced by a distinct population of neurons primarily located in the dorsomedial hypothalamus (DMH).[2][5][6] These neurons project to various brain regions, including direct connections with GnRH neurons, to modulate reproductive function.[5][7] The inhibitory actions of RFRP-3 are mediated through its cognate G protein-coupled receptor, GPR147.[3][8] Understanding the precise anatomical distribution of RFRP neurons and their receptor is fundamental to deciphering their physiological roles in both normal and pathological reproductive states.

This guide will provide the technical foundation for researchers to investigate this critical neuronal system, from initial localization to the elucidation of its functional circuits.

Methodologies for the Localization of RFRP Neurons and their Products

The localization of RFRP neurons and their associated molecules (mRNA and peptide) in the rat brain relies on two primary techniques: in situ hybridization (ISH) for detecting Rfrp mRNA and immunohistochemistry (IHC) for detecting the RFRP-3 peptide. The combined use of these techniques provides a comprehensive understanding of the anatomical distribution and activity of these neurons.

Rationale for Methodological Choices

-

In Situ Hybridization (ISH): This technique is indispensable for identifying the cell bodies of neurons that synthesize RFRP-3. By using a labeled probe complementary to the Rfrp mRNA sequence, ISH allows for the precise localization of the transcriptional activity of the Rfrp gene. This is a crucial first step in mapping the distribution of these neurons. The choice of probe (RNA vs. DNA, length, and label) is critical for sensitivity and specificity.[9][10]

-

Immunohistochemistry (IHC): While ISH identifies the site of peptide synthesis, IHC visualizes the peptide product itself. This allows for the mapping of not only the neuronal cell bodies but also their extensive fiber projections and terminal fields. The selection of a highly specific primary antibody against RFRP-3 is paramount to avoid cross-reactivity with other RFamide peptides.[11][12] The choice between fluorescent and chromogenic detection methods depends on the specific research question, with fluorescence being ideal for co-localization studies.[12]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating essential controls to ensure the reliability and reproducibility of the results.

In Situ Hybridization for Rfrp mRNA

This protocol outlines the detection of Rfrp mRNA in cryosectioned rat brain tissue using a digoxigenin (DIG)-labeled RNA probe.

3.1.1. Probe Preparation (DIG-labeled antisense RNA)

The generation of a high-quality probe is the cornerstone of a successful ISH experiment.

-

Rationale: An antisense RNA probe offers higher sensitivity and specificity compared to DNA probes due to the formation of more stable RNA:RNA hybrids.[10] A probe length of 250-1,500 bases is generally optimal.[10]

3.1.2. Tissue Preparation

Proper tissue handling is critical to preserve RNA integrity.

-

Rationale: Rapid freezing and storage at -80°C are essential to prevent RNA degradation by ubiquitous RNases.[10] Perfusion with paraformaldehyde (PFA) helps to preserve tissue morphology.[9]

3.1.3. Hybridization and Detection

This multi-step process requires meticulous attention to detail.

-

Rationale: The hybridization temperature is a critical parameter that influences the stringency of probe binding. Post-hybridization washes with saline-sodium citrate (SSC) buffer are performed at increasing stringency to remove non-specifically bound probe.[13] The anti-DIG antibody conjugated to alkaline phosphatase (AP) allows for enzymatic detection of the hybridized probe.

Step-by-Step Protocol: In Situ Hybridization

-

Tissue Sectioning: Cut 20 µm thick coronal sections of the rat brain using a cryostat and mount them on SuperFrost Plus slides.[13]

-

Post-fixation: Fix the sections in 4% PFA in PBS for 10 minutes at room temperature.

-

Permeabilization: Immerse slides in ice-cold 20% acetic acid for 20 seconds.[10]

-

Dehydration: Dehydrate the slides through a series of ethanol washes (70%, 95%, 100%) for 1 minute each and then air dry.[10]

-

Prehybridization: Add 100 µL of hybridization solution to each slide and incubate for 1 hour in a humidified chamber at 58°C.[10]

-

Hybridization: Dilute the DIG-labeled Rfrp antisense probe in hybridization solution. Denature the probe by heating at 95°C for 2 minutes.[10] Apply the probe solution to the sections, cover with a coverslip, and incubate overnight at 58°C in a humidified chamber.

-

Post-Hybridization Washes: Perform a series of washes in MABT (maleic acid buffer with Tween 20) to remove unbound probe.[10]

-

Immunological Detection:

-

Block non-specific binding with a blocking solution (e.g., MABT with 2% BSA) for 1-2 hours.[10]

-

Incubate with an anti-DIG-AP antibody diluted in blocking solution overnight at 4°C.

-

Wash slides extensively with MABT.

-

-

Color Development: Incubate sections in a solution containing NBT and BCIP until the desired color intensity is reached.[13]

-

Mounting: Dehydrate the slides and coverslip with a xylene-based mounting medium.

3.1.4. Controls for ISH

-

Sense Probe: A probe with the same sequence as the mRNA (sense strand) should not produce a signal and is a critical negative control for probe specificity.[10]

-

RNase Treatment: Pre-treating sections with RNase A before hybridization should abolish the signal, confirming that the probe is binding to RNA.[9]

Immunohistochemistry for RFRP-3 Peptide

This protocol describes the detection of the RFRP-3 peptide in free-floating rat brain sections using fluorescence immunohistochemistry.

3.2.1. Antibody Selection

The specificity of the primary antibody is the most critical factor for successful IHC.

-

Rationale: The antibody must be validated to specifically recognize RFRP-3 and not cross-react with other peptides, particularly those with similar C-terminal motifs.

3.2.2. Tissue Preparation

Proper fixation and sectioning are essential for preserving both antigenicity and morphology.

-

Rationale: Perfusion with PFA is the standard method for fixing brain tissue for IHC.[11] Cryosectioning allows for good antibody penetration.

Step-by-Step Protocol: Immunohistochemistry

-

Perfusion and Fixation: Anesthetize the rat and perfuse transcardially with saline followed by 4% PFA in PBS.[11] Post-fix the brain overnight in 4% PFA.

-

Cryoprotection: Immerse the brain in a 30% sucrose solution in PBS until it sinks.

-

Sectioning: Cut 40 µm thick coronal sections on a freezing microtome or cryostat and collect them in PBS.

-

Blocking: Block non-specific antibody binding by incubating the free-floating sections in a blocking solution (e.g., PBS with 5% normal donkey serum and 0.3% Triton X-100) for 1 hour at room temperature.[12]

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against RFRP-3 diluted in the blocking solution for 24-48 hours at 4°C.[12]

-

Secondary Antibody Incubation: Wash the sections in PBS and then incubate with a fluorescently labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.[12]

-

Mounting: Wash the sections, mount them onto slides, and coverslip with an anti-fade mounting medium.

3.2.3. Controls for IHC

-

Primary Antibody Omission: Incubating sections with only the secondary antibody should result in no signal, controlling for non-specific binding of the secondary antibody.[12]

-

Peptide Pre-adsorption: Pre-incubating the primary antibody with an excess of the RFRP-3 peptide should block the antibody and eliminate the signal, confirming antibody specificity.

Anatomical Distribution of RFRP Neurons and their Projections in the Rat Brain

Localization of RFRP-3 Cell Bodies

Consistent with initial discoveries, studies utilizing ISH and IHC have definitively localized the cell bodies of RFRP-producing neurons to the tuberal hypothalamus.[14][15] Specifically, these neurons are concentrated in and around the dorsomedial nucleus of the hypothalamus (DMH) .[2][4][5][6]

| Brain Region | Presence of RFRP-3 Cell Bodies |

| Dorsomedial Hypothalamus (DMH) | +++ |

| Periventricular Nucleus (PeVN) | + |

| Other Hypothalamic Nuclei | - |

| Extra-hypothalamic regions | - |

| (+ weak presence, +++ strong presence, - absent) |

Projections of RFRP-3 Neurons

Immunohistochemical studies have revealed that RFRP neurons project widely throughout the brain, innervating key areas involved in reproductive control and other physiological processes.[7][16]

-

Hypothalamic Projections: Dense projections are observed in the preoptic area (POA) , where they make direct contact with GnRH neurons.[5][7] Fibers are also found in the arcuate nucleus (ARC) , interacting with kisspeptin neurons.[7][16]

-

Extra-hypothalamic Projections: RFRP-3 immunoreactive fibers have been identified in the paraventricular nucleus (PVN) and the median eminence .[16][17]

Localization of the RFRP Receptor, GPR147

The distribution of the GPR147 receptor provides crucial information about the sites of RFRP-3 action.

-

On GnRH Neurons: In situ hybridization studies have shown that a significant portion of GnRH neurons express Gpr147 mRNA, providing a direct pathway for RFRP-3 to inhibit GnRH release.[5][7]

-

On Kisspeptin Neurons: A subpopulation of kisspeptin neurons in the arcuate nucleus also expresses the GPR147 receptor.[7]

-

In the Pituitary: GPR147 mRNA is also expressed in gonadotropes within the anterior pituitary gland, suggesting a direct effect of RFRP-3 at the pituitary level.[8][17][18]

Functional Implications of RFRP Neuron Distribution

The anatomical localization of RFRP neurons and their receptor provides a clear framework for understanding their role in reproductive regulation.

RFRP Signaling Pathway

The inhibitory effect of RFRP-3 on the HPG axis is mediated through its action on GPR147, which is coupled to an inhibitory G-protein (Gαi).[4][8] This leads to a decrease in intracellular cAMP levels, ultimately suppressing neuronal activity and hormone release.[8]

Caption: RFRP-3 signaling pathway.

Experimental Workflow for Localization Studies

The following diagram illustrates the general workflow for localizing RFRP neurons and their products in the rat brain.

Caption: Experimental workflow for RFRP neuron localization.

Conclusion and Future Directions

The discovery and localization of RFRP neurons in the rat brain have significantly advanced our understanding of the inhibitory control of reproduction. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the role of this critical neuronal system. Future research should focus on elucidating the upstream regulators of RFRP neuronal activity, exploring the functional significance of extra-hypothalamic RFRP projections, and investigating the potential of targeting the RFRP-GPR147 system for the development of novel therapeutics for reproductive disorders.

References

-

Functional Implications of RFRP-3 in the Central Control of Daily and Seasonal Rhythms in Reproduction. (2019). Frontiers in Endocrinology. [Link]

-

Advances in RFRP-3 Regulates Reproduction in the Female Mammal. (2022). Journal of International Reproductive Health/Family Planning. [Link]

-

The Roles of RFamide-Related Peptide-3 (RFRP-3) in Mammalian Reproductive Function and Behavior. (n.d.). PMC. [Link]

-

[Effects of RFRP-3 on reproductive function and energy balance in mammals]. (2012). Yi Chuan. [Link]

-

The Role of RFRP Neurons in the Allostatic Control of Reproductive Function. (2023). MDPI. [Link]

-

Distribution and genesis of the RFRP-producing neurons in the rat brain: comparison with melanin-concentrating hormone. (2009). Neuropeptides. [Link]

-

Regulation and Function of RFRP-3 (GnIH) Neurons during Postnatal Development. (2015). Frontiers in Endocrinology. [Link]

-

Distribution and genesis of the RFRP-producing neurons in the rat brain: Comparison with melanin-concentrating hormone. (n.d.). Sci-Hub. [Link]

-

Two-dimensional representation of the receptor (GPR147) for human GnIH... (n.d.). ResearchGate. [Link]

-

Characterising the stress-related functions of RFRP neurons. (n.d.). University of Otago. [Link]

-

Regulation and Function of RFRP-3 (GnIH) Neurons during Postnatal Development. (2015). PMC. [Link]

-

RFRP neurons are critical gatekeepers for the photoperiodic control of reproduction. (2012). Frontiers in Endocrinology. [Link]

-

In situ hybridization technique to localize rRNA and mRNA in mammalian neurons. (n.d.). PubMed. [Link]

-

In situ hybridization protocols. (n.d.). UCL. [Link]

-

Immunohistochemical Analysis in the Rat Central Nervous System and Peripheral Lymph Node Tissue Sections. (2016). Journal of Visualized Experiments. [Link]

-

Cellular localization of prolactin-releasing peptide messenger RNA in the rat brain. (1999). PubMed. [Link]

-

Gonadotropin-inhibitory hormone (GnIH), GnIH receptor and cell signaling. (2013). PubMed. [Link]

-

in situ hybridization of embryos with antisense RNA probes. (n.d.). WormBook. [Link]

-

Identification of Human GnIH Homologs, RFRP-1 and RFRP-3, and the Cognate Receptor, GPR147 in the. (2009). UC Berkeley. [Link]

-

Combined In Situ Hybridization and Immunohistochemistry in Rat Brain Tissue Using Digoxigenin-Labeled Riboprobes. (n.d.). ResearchGate. [Link]

-

Revealing intact neuronal circuitry in centimeter-sized formalin-fixed paraffin-embedded brain. (n.d.). eLife. [Link]

-

Immunohistochemistry free-floating rat brain cryosections. (2024). Protocols.io. [Link]

-

Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons. (2015). PMC. [Link]

-

A comparison of the anatomical distribution of substance P and substance P receptors in the rat central nervous system. (1984). PubMed. [Link]

-

Identification of Human GnIH Homologs, RFRP-1 and RFRP-3, and the Cognate Receptor, GPR147 in the Human Hypothalamic Pituitary Axis. (2009). PubMed Central. [Link]

-

Schematic depicting how Rfrp neurons may fit into mouse neuroanatomy... (n.d.). ResearchGate. [Link]

-

A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques. (2023). Frontiers in Neuroanatomy. [Link]

-

Gonadotropin Inhibitory Hormone and Its Receptor: Potential Key to the Integration and Coordination of Metabolic Status and Reproduction. (n.d.). Frontiers in Endocrinology. [Link]

-

Gonadotropin-inhibitory hormone action in the brain and pituitary. (2012). PubMed. [Link]

Sources

- 1. [Effects of RFRP-3 on reproductive function and energy balance in mammals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of RFRP Neurons in the Allostatic Control of Reproductive Function [mdpi.com]

- 3. Advances in RFRP-3 Regulates Reproduction in the Female Mammal [gjszjk.ac.cn]

- 4. Gonadotropin-inhibitory hormone action in the brain and pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional Implications of RFRP-3 in the Central Control of Daily and Seasonal Rhythms in Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulation and Function of RFRP-3 (GnIH) Neurons during Postnatal Development [frontiersin.org]

- 7. Frontiers | RFRP neurons are critical gatekeepers for the photoperiodic control of reproduction [frontiersin.org]

- 8. Gonadotropin-inhibitory hormone (GnIH), GnIH receptor and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In situ hybridization technique to localize rRNA and mRNA in mammalian neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. docs.abcam.com [docs.abcam.com]

- 11. Immunohistochemical Analysis in the Rat Central Nervous System and Peripheral Lymph Node Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. Distribution and genesis of the RFRP-producing neurons in the rat brain: comparison with melanin-concentrating hormone- and hypocretin-containing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sci-Hub: Distribution and genesis of the RFRP-producing neurons in the rat brain: Comparison with melanin-concentrating hormone- and hypocretin-containing neurons [sci-hub.st]

- 16. researchgate.net [researchgate.net]

- 17. The Roles of RFamide-Related Peptide-3 (RFRP-3) in Mammalian Reproductive Function and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 18. escholarship.org [escholarship.org]

Technical Guide: The Role of RFamide-Related Peptide-3 (RFRP-3) in the Neuroendocrine Control of the Rat Reproductive Axis

Abstract

RFamide-related peptide-3 (RFRP-3), the mammalian ortholog of the avian gonadotropin-inhibitory hormone (GnIH), has emerged as a critical negative regulator of the hypothalamic-pituitary-gonadal (HPG) axis. In the rat, this neuropeptide, primarily produced in the dorsomedial hypothalamus, exerts a potent inhibitory influence on reproductive function. It acts centrally upon gonadotropin-releasing hormone (GnRH) neurons and potentially at the pituitary level to suppress the synthesis and secretion of gonadotropins, particularly luteinizing hormone (LH). This guide provides a detailed examination of the neuroanatomical distribution, signaling mechanisms, and physiological functions of the RFRP-3 system in the rat. We synthesize field-proven experimental protocols for investigating its function, present key quantitative data, and offer insights into its role as a mediator of stress-induced reproductive suppression. This document serves as a comprehensive resource for professionals seeking to understand and therapeutically target this pivotal inhibitory pathway.

Introduction: A Paradigm Shift in Reproductive Neuroendocrinology

The control of reproduction has historically been viewed through the lens of stimulation, driven primarily by the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). However, the discovery of a potent inhibitory neuropeptide, Gonadotropin-Inhibitory Hormone (GnIH) in birds, and its subsequent identification in mammals as RFamide-related peptide-3 (RFRP-3), has introduced a crucial counter-regulatory element to this model.[1][2][3] In all mammalian species studied, including the rat, RFRP-3 has been identified as a key inhibitor of the HPG axis.[4] This peptide provides a mechanism for integrating various internal and external cues, such as stress and energy balance, to appropriately gate reproductive activity.[2][4] Understanding the function of RFRP-3 is therefore essential for a complete picture of reproductive control and for developing novel therapeutics for reproductive disorders.

Neuroanatomical and Molecular Framework of the RFRP-3 System

The RFRP-3 Peptide and its Receptor, GPR147

RFRP-3 is a neuropeptide characterized by a C-terminal Arginine-Phenylalanine-amide (RFa) motif.[5] Its biological actions are mediated by the G protein-coupled receptor GPR147 (also known as NPFFR1).[6][7] The binding of RFRP-3 to GPR147 is a high-affinity interaction that initiates intracellular signaling cascades.

Distribution in the Rat Hypothalamus

In the rat brain, RFRP-3-producing neurons are predominantly located in the dorsomedial nucleus of the hypothalamus (DMH).[2][4] From the DMH, these neurons project widely throughout the brain. Crucially, RFRP-3 immunoreactive fibers form close appositions with GnRH neuron cell bodies and dendrites in the preoptic area, suggesting a direct mode of regulation.[1][3][4] This anatomical link is the primary basis for RFRP-3's role as a direct modulator of the reproductive axis.[1][7] Some evidence also points to RFRP-3 fiber innervation at the median eminence, which could allow for the modulation of GnRH secretion into the portal system or direct action on the pituitary.[4]

Mechanism of Action: Multi-Level Inhibition of the HPG Axis

RFRP-3 exerts its inhibitory control at multiple levels of the HPG axis, with the most well-documented actions occurring at the hypothalamus.

Direct Inhibition of GnRH Neurons

The primary mechanism by which RFRP-3 suppresses reproduction is through the direct inhibition of GnRH neuron activity. Electrophysiological studies using brain slices have demonstrated that the application of RFRP-3 decreases the firing rate of a significant subpopulation of GnRH neurons.[1][3][4] This suppressive effect is rapid, repeatable, and persists even when synaptic transmission is blocked, indicating a direct postsynaptic action on the GnRH neurons themselves.[1] This is consistent with findings that a subset of GnRH neurons expresses the GPR147 receptor.[6][7]

Intracellular Signaling Pathway

The GPR147 receptor is predominantly coupled to the inhibitory G-protein, Gαi.[8] The binding of RFRP-3 to GPR147 on a GnRH neuron initiates a canonical inhibitory signaling cascade:

-

Gαi Activation: The activated GPR147 receptor catalyzes the exchange of GDP for GTP on the Gαi subunit.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA) and modulation of ion channel function, ultimately resulting in hyperpolarization of the neuronal membrane and a reduction in firing rate.

Pituitary and Gonadal Actions

While the central effect on GnRH neurons is well-established, some studies suggest RFRP-3 may also act directly at the pituitary. RFRP-3 has been shown to attenuate GnRH-induced LH release in cultured rat pituitary cells.[4][9] However, whether endogenous RFRP-3 acts as a significant hypophysiotropic hormone in rats is still debated, as some studies failed to identify RFRP-3 neurons as being hypophysiotropic.[4] Additionally, RFRP-3 and its receptor are expressed in the testes, implying a potential local paracrine role in regulating spermatogenesis.[4]

Physiological Role in Reproductive Control

Potent Inhibition of Luteinizing Hormone (LH) Secretion

A primary and consistently observed function of RFRP-3 is the suppression of gonadotropin secretion. Intracerebroventricular (ICV) injection of RFRP-3 in male rats rapidly and markedly inhibits plasma LH levels.[4][10][11] This effect is dose-dependent and occurs without significantly altering Follicle-Stimulating Hormone (FSH) levels in male rats.[10][11][12] This robust suppression of LH underscores RFRP-3's role as a powerful brake on the reproductive axis.

Table 1: Summary of Quantitative Effects of Central RFRP-3 Administration on Plasma LH in Male Rats

| Species/Sex | Administration Route | Dose | Time Point | Observed Effect on LH | Reference |

|---|---|---|---|---|---|

| Male Rat | Intracerebroventricular | 100 ng & 500 ng | Post-injection | Significant decrease in plasma LH levels. | Johnson et al., 2007[10] |

| Male Rat | Intracerebroventricular | 1 nmol | 15-60 min post-injection | Significant suppression of plasma LH. | Anderson et al., 2009[4][13] |

| Prepubertal Male Rat | 3rd Ventricle Infusion | 0.25 µg/µl/hr | 7 days | Significant decrease in plasma LH levels. | Rizwan et al., 2009[11][12] |

| Ovariectomized Female Rat | Intracerebroventricular | 1 nmol | 15-60 min post-injection | Significant reduction in serum LH. | Pineda et al., 2010[2] |

Mediator of Stress-Induced Reproductive Suppression

The RFRP-3 system is a critical link between the stress and reproductive axes. RFRP-3 neurons in the rat express glucocorticoid receptors, and their expression is upregulated by both acute and chronic stress.[4][14][15] This effect is mediated by glucocorticoids, as it is abolished in adrenalectomized animals.[4][15] During stress, elevated RFRP-3 activity acts as a brake on the HPG axis, contributing to the suppression of reproductive function.[2][15] Remarkably, genetic silencing of RFRP-3 during a stress paradigm can completely prevent stress-induced infertility in female rats, highlighting it as a crucial mediator of this response.[14]

Key Experimental Protocols for RFRP-3 Research

Investigating the central effects of neuropeptides like RFRP-3 requires precise and validated methodologies. The following protocols provide a framework for a typical in-vivo experiment in rats.

Experimental Workflow Overview

A logical workflow is critical for obtaining reliable data. The process involves surgical preparation, a recovery period to ensure physiological homeostasis, the experimental intervention, and finally, sample collection and analysis.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. The Roles of RFamide-Related Peptide-3 (RFRP-3) in Mammalian Reproductive Function and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | Regulation and Function of RFRP-3 (GnIH) Neurons during Postnatal Development [frontiersin.org]

- 7. Regulation and Function of RFRP-3 (GnIH) Neurons during Postnatal Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional Implications of RFRP-3 in the Central Control of Daily and Seasonal Rhythms in Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rat RFamide Related Peptide-3 stimulates GH secretion, inhibits LH secretion, and has variable effects on sex behavior in the adult male rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. Rat RFRP-3 alters hypothalamic GHRH expression and growth hormone secretion but does not affect KiSS-1 gene expression or the onset of puberty in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Knockdown of hypothalamic RFRP3 prevents chronic stress-induced infertility and embryo resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jneurosci.org [jneurosci.org]

- 14. The effect of intracerebroventricular injection of histamine in visceral nociception induced by acetic acid in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kamiyabiomedical.com [kamiyabiomedical.com]

Topic: Expression of the Neuropeptide VF (NPVF) Gene in the Rat Hypothalamus During Stress

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The hypothalamic-pituitary-adrenal (HPA) axis represents the core of the neuroendocrine stress response. Its regulation is exquisitely complex, involving a symphony of neuropeptides that fine-tune its activity. Within this intricate network, the RFamide peptide family, including Neuropeptide VF (NPVF), has emerged as a critical modulator of key homeostatic processes.[1] This technical guide provides an in-depth examination of the NPVF gene's role within the rat hypothalamus, particularly its dynamic expression in response to stress. We will explore the theoretical framework for NPVF's involvement in HPA axis regulation, present validated, step-by-step protocols for its detection and quantification, and offer insights into experimental design and data interpretation for researchers in neuroscience and drug development.

Foundational Neuroscience: NPVF and the Central Stress Response

The NPVF System

The Npvf gene encodes a precursor protein that is post-translationally cleaved into several bioactive peptides, most notably Neuropeptide VF (NPVF), also known as RFRP-3, and Neuropeptide SF (NPSF), also known as RFRP-1.[2] These peptides belong to the RFamide family, characterized by a C-terminal arginine-phenylalanine-amide motif.[1][3] They exert their effects by binding to G-protein coupled receptors, primarily NPFFR1 and NPFFR2.[2][3]

NPVF-producing neurons are found in a specific population within the mediobasal hypothalamus, situated between the dorsomedial (DMH) and ventromedial (VMH) hypothalamic nuclei.[4] This localization is strategic, placing the NPVF system in a position to integrate and influence fundamental processes including energy balance, reproduction, and, critically, the stress response.[3][4]

The Hypothalamic-Pituitary-Adrenal (HPA) Axis: The Core of the Stress Response

The physiological reaction to stress is orchestrated by the HPA axis.[1] This cascade begins in the paraventricular nucleus (PVN) of the hypothalamus, where specialized parvocellular neurons release corticotropin-releasing hormone (CRH) and arginine vasopressin (AVP).[1][5][6]

-

Initiation: In response to a stressor, CRH and AVP are secreted into the portal blood system connecting the hypothalamus to the pituitary gland.[7]

-

Pituitary Activation: These neuropeptides stimulate the anterior pituitary to release adrenocorticotropic hormone (ACTH) into the systemic circulation.[7]

-

Adrenal Response: ACTH travels to the adrenal glands, prompting the synthesis and release of glucocorticoids (cortisol in humans, corticosterone in rats).

-

Negative Feedback: Glucocorticoids then act on receptors in the brain, including the hypothalamus and hippocampus, to inhibit further HPA axis activity, forming a crucial negative feedback loop.[1][8]

Chronic stress can lead to significant neuroplastic changes in the PVN, including enhanced expression of CRH and altered synaptic inputs, contributing to HPA axis dysregulation.[5][6][9] Neuropeptides like NPVF are prime candidates for modulating these circuits, given their hypothalamic localization and the established role of the broader RFamide family in stress organization.[1]

Hypothesized Role of NPVF in HPA Axis Modulation

While direct studies on stress-induced NPVF expression are still emerging, a strong theoretical framework supports its role as a modulator of the HPA axis. NPVF-ergic fibers are positioned to synapse onto CRH neurons within the PVN. This interaction could either potentiate or inhibit the release of CRH, thereby fine-tuning the downstream stress response. The diagram below illustrates this putative signaling pathway, where stressful stimuli, processed by higher brain centers, could alter Npvf gene expression in the DMH/VMH region, leading to a change in NPVF peptide release at the PVN.

Caption: Putative role of NPVF in modulating the HPA axis.

Experimental Framework: Models and Methodologies

Investigating the nuanced changes in Npvf gene expression requires robust animal models and highly specific molecular techniques. The validity of any finding rests upon the careful execution of these foundational steps.

Rat Models of Stress

The choice of stressor is critical as acute and chronic stress can have divergent effects on gene expression.[10][11]

-

Acute Stress Models:

-

Immobilization/Restraint Stress: Involves restricting the animal's movement for a defined period (e.g., 30-120 minutes). It is a potent psychophysical stressor that reliably activates the HPA axis.[12]

-

-

Chronic Stress Models:

-

Chronic Unpredictable Mild Stress (CUMS): Exposes rats to a series of varied, mild stressors over several weeks (e.g., cage tilt, wet bedding, light/dark cycle reversal). This model is valued for its clinical relevance to human depression.[10]

-

Social Defeat Stress: Involves exposing a male rat to a larger, aggressive resident male, leading to a robust psychosocial stress response.

-

Early Life Stress (ELS): Models like maternal separation can induce long-lasting changes in HPA axis responsiveness and gene expression.[13][14]

-

Causality Insight: The CUMS model is particularly powerful for studying the maladaptive neuroplasticity underlying stress-related disorders because its unpredictability prevents habituation, mimicking the persistent nature of life stressors.

Quantitative Analysis of Npvf mRNA: Real-Time PCR (qPCR)

qPCR is the gold standard for quantifying gene expression due to its high sensitivity and specificity. The workflow is designed to ensure accuracy and reproducibility.

-

Tissue Collection & Dissection (Self-Validation System):

-

Rapidly decapitate the rat and remove the brain. Place it in an ice-cold brain matrix.

-

Cut a 2-3 mm coronal slab containing the hypothalamus.

-

Lay the slab on a chilled glass slide. Using a dissecting microscope, identify landmarks like the optic chiasm and fornix.

-

Use a micropunch tool (e.g., 1 mm diameter) to dissect the hypothalamic region containing the DMH, VMH, and PVN.

-

Immediately snap-freeze the tissue punch in liquid nitrogen and store at -80°C.

-

Causality: Rapid, ice-cold dissection minimizes RNA degradation by endogenous RNases, preserving the in vivo expression profile.

-

-

RNA Extraction:

-

Homogenize the tissue punch in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) from a commercial kit (e.g., QIAGEN RNeasy).

-

Process the lysate through a silica-membrane spin column, which selectively binds RNA.

-

Perform an on-column DNase I digestion to eliminate genomic DNA contamination.

-

Wash the column to remove proteins and salts. Elute the purified RNA in RNase-free water.

-

Trustworthiness: The DNase step is non-negotiable. Without it, co-amplification of genomic DNA could falsely inflate mRNA quantification.

-

-

Quality Control & Quantification:

-

Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 indicates pure RNA.

-

Verify RNA integrity by running an aliquot on a bioanalyzer. An RNA Integrity Number (RIN) > 8 is ideal.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

Control: Include a "No Reverse Transcriptase" (-RT) control for each sample. This control should yield no amplification in the subsequent qPCR, confirming the absence of genomic DNA contamination.

-

-

qPCR Reaction:

-

Prepare a master mix containing SYBR Green dye, Taq polymerase, dNTPs, and forward/reverse primers for Npvf and at least two validated reference genes.

-

Primer Design: Design primers to span an exon-exon junction to further prevent amplification from any residual genomic DNA.

-

Npvf Forward Primer (example): 5'-AGCTGCCTGCTGAAGAAGAA-3'

-

Npvf Reverse Primer (example): 5'-GGCACATCCAGGCTCTTCAT-3'

-

-

Reference Genes: The expression of common housekeeping genes can vary with stress. For the rat hypothalamus, B2m (Beta-2-microglobulin) and Rplp0 (Ribosomal protein lateral stalk subunit P0) have been shown to be stable under various metabolic conditions.[15][16]

-

Run the qPCR plate on a thermal cycler. The program typically includes an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

-

Control: Include a "No Template Control" (NTC) with water instead of cDNA to check for primer-dimers or contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each reaction.

-

Normalize the Npvf Ct value to the geometric mean of the reference gene Ct values (ΔCt).

-

Calculate the relative expression change using the 2-ΔΔCt method.

-

Caption: Workflow for qPCR analysis of NPVF gene expression.

Spatial Localization of Npvf mRNA: In Situ Hybridization (ISH)

While qPCR provides quantitative data, ISH reveals the precise anatomical location of gene expression, answering where the changes occur.

-

Probe Preparation:

-

Synthesize a digoxigenin (DIG)-labeled antisense riboprobe complementary to the Npvf mRNA sequence.

-

Control: Synthesize a DIG-labeled sense riboprobe with the same sequence as the mRNA. This probe should not bind to the target mRNA and serves as a crucial negative control for specificity.[17]

-

-

Tissue Preparation:

-

Perfuse the rat transcardially with saline followed by 4% paraformaldehyde (PFA).[18]

-

Post-fix the brain in 4% PFA overnight, then cryoprotect in a 30% sucrose solution.

-

Section the brain on a cryostat at 20 µm and mount the sections on charged slides.

-

-

Hybridization:

-

Pre-treat sections with proteinase K to improve probe accessibility.

-

Acetylate the tissue to reduce non-specific binding of the negatively charged probe.[19]

-

Apply the DIG-labeled antisense (or sense control) probe in a hybridization buffer and incubate overnight in a humidified chamber at 60-68°C.

-

Causality: The high temperature and formamide in the buffer ensure stringent hybridization, meaning the probe only binds to its exact complementary sequence.

-

-

Signal Detection:

-

Perform a series of high-stringency washes in SSC buffer to remove unbound probe.

-

Block non-specific antibody binding sites with blocking serum.

-

Incubate with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP).

-

Wash thoroughly and apply the chromogenic substrate (e.g., NBT/BCIP), which precipitates as a colored product where the probe is bound.

-

-

Imaging and Analysis:

-

Dehydrate, clear, and coverslip the slides.

-

Image under a brightfield microscope and compare the signal from antisense-probed sections to the lack of signal in sense-probed sections.

-

Caption: Workflow for Immunohistochemistry (IHC).

Data Presentation and Interpretation

Table 1: Representative qPCR Data on Hypothalamic Npvf mRNA Expression

This table summarizes hypothetical data illustrating a potential outcome of a stress experiment. It shows a significant upregulation of Npvf mRNA following chronic, but not acute, stress.

| Experimental Group | N | Relative Npvf mRNA Expression (Fold Change vs. Control) | p-value (vs. Control) |

| Control (No Stress) | 8 | 1.00 ± 0.12 | - |

| Acute Restraint Stress (1x, 60 min) | 8 | 1.15 ± 0.18 | > 0.05 (ns) |

| Chronic Unpredictable Mild Stress (CUMS, 4 weeks) | 8 | 2.78 ± 0.35 | < 0.01 |

Data are presented as mean ± SEM. Statistical analysis performed by one-way ANOVA with post-hoc Dunnett's test.

Interpretation: These hypothetical results would suggest that the Npvf gene is transcriptionally activated in response to prolonged, unpredictable stress. This could represent a neuroadaptive change within the hypothalamus aimed at modulating the chronically activated HPA axis. When combined with ISH data showing this increase is localized to the DMH/VMH region and IHC data showing denser NPVF-immunoreactive fibers in the PVN, a compelling case can be made for NPVF's role in the long-term adaptation to stress.

Conclusion for the Field

The study of NPVF in the context of stress is a promising frontier. For researchers and drug development professionals, understanding how this neuropeptidergic system responds to and potentially regulates the HPA axis opens new avenues for therapeutic intervention. The methodologies outlined here provide a validated, logical, and self-correcting framework for investigating these questions. By combining quantitative gene expression analysis with precise anatomical localization of both mRNA and peptide, we can build a comprehensive picture of NPVF's role in the dynamic landscape of the stressed brain. This knowledge is a critical step toward developing novel modulators of the HPA axis for the treatment of stress-related psychiatric and metabolic disorders.

References

-

Antoniuk, S., Bijata, M., Ponimaskin, E., & Wlodarczyk, J. (2019). Chronic unpredictable mild stress for modeling depression in rodents: Meta-analysis of model reliability. Neuroscience & Biobehavioral Reviews, 99, 101–116. [Link]

-

Biran, J., & Tsaadon, A. (2021). The distribution of Neuropeptide FF and Neuropeptide VF in central and peripheral tissues and their role in energy homeostasis control. Garvan Institute of Medical Research. [Link]

-

Kovács, G. L., & Toth, Z. (2018). Brain RFamide Neuropeptides in Stress-Related Psychopathologies. International Journal of Molecular Sciences, 19(11), 3333. [Link]

-

Yaribeygi, H., Panahi, Y., Sahraei, H., Johnston, T. P., & Sahebkar, A. (2017). Understanding stress: Insights from rodent models. Behavioural Brain Research, 328, 36–48. [Link]

-

Herman, J. P. (2013). Chronic stress plasticity in the hypothalamic paraventricular nucleus. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 47, 101-109. [Link]

-

Pacak, K., Palkovits, M., Kopin, I. J., & Goldstein, D. S. (1995). Stress-induced norepinephrine release in the hypothalamic paraventricular nucleus and pituitary-adrenocortical and sympathoadrenal activity: in vivo microdialysis studies. Frontiers in Neuroendocrinology, 16(2), 89-152. [Link]

-

Torres-Berrío, A., et al. (2021). Transcriptomic signature of early life stress in male rat prefrontal cortex. bioRxiv. [Link]

-

Herman, J. P., & Tasker, J. G. (2016). Chronic stress dampens excitatory synaptic gain in the paraventricular nucleus of the hypothalamus. The Journal of Physiology, 594(16), 4567–4583. [Link]

-

Herman, J. P. (2013). Chronic Stress Plasticity in the Hypothalamic Paraventricular Nucleus. Progress in Neuro-Psychopharmacology & Biological Psychiatry, 47, 101-109. [Link]

-

Kalinina, T. S., et al. (2023). Post-stress expression of genes involved in neuroplasticity in the hippocampus and blood of rats with different level of nervous system excitability. R Discovery. [Link]

-

Cernosek, T. M., et al. (2015). Npvf: Hypothalamic Biomarker of Ambient Temperature Independent of Nutritional Status. PLoS ONE, 10(6), e0128441. [Link]

-

Matzeu, A., & Martin-Fardon, R. (2021). Influences of Stress and Sex on the Paraventricular Thalamus: Implications for Motivated Behavior. Frontiers in Behavioral Neuroscience, 15, 629681. [Link]

-

Developmental Studies Hybridoma Bank. (n.d.). Positive Tested Species Reactivity: Rat, gram-negative-bacteria, Recommended Applications: Immunohistochemistry. [Link]

-

Wikipedia. (n.d.). Neuropeptide VF precursor. [Link]

-

Al-Asmari, A. I., et al. (2024). Evaluation of Vortioxetine on Global DNA Methylation in Maternal and Offspring Rats and In Silico Molecular Docking to Key Epigenetic Enzymes. MDPI. [Link]

-

Baimoukhametova, D., et al. (2017). Stress Impacts the Regulation Neuropeptides in the Rat Hippocampus and Prefrontal Cortex. Journal of Undergraduate Life Sciences, 11(1). [Link]

-

Wang, Y., et al. (2023). Application of the neuropeptide NPVF to enhance angiogenesis and osteogenesis in bone regeneration. Nature Communications, 14(1), 978. [Link]

-

Herman, J. P., et al. (2020). Brain Mechanisms of HPA Axis Regulation: Neurocircuitry and Feedback in Context Richard Kvetnansky Lecture. Stress, 23(6), 617-628. [Link]

-

Jhamandas, J. H., & MacTavish, D. (2013). Role of neuropeptide FF in central cardiovascular and neuroendocrine regulation. Frontiers in Neuroscience, 7, 17. [Link]

-

Niimi, M., et al. (2005). Neuropeptide W as a stress mediator in the hypothalamus. Endocrine, 27(1), 51-56. [Link]

-

Kato, Y., et al. (2012). Immunohistochemical Examination of Novel Rat Monoclonal Antibodies against Mouse and Human Podoplanin. Monoclonal Antibodies in Immunodiagnosis and Immunotherapy, 31(2), 135-141. [Link]

-

Chelikani, P. K., et al. (2014). Identification of optimal reference genes for RT-qPCR in the rat hypothalamus and intestine for the study of obesity. Obesity, 22(5), 1314-1322. [Link]

-

Ramli, N. F., et al. (2017). Selection of suitable endogenous reference genes for qPCR in kidney and hypothalamus of rats under testosterone influence. PeerJ, 5, e3418. [Link]

-

Aguilera, G. (2011). Regulation of the hypothalamic-pituitary-adrenal axis by neuropeptides. Hormone and Metabolic Research, 43(10), 673-680. [Link]

-

Herman, J. P., & Watson, S. J. (1990). Optimization of cRNA probe in situ hybridization methodology for localization of glucocorticoid receptor mRNA in rat brain: a detailed protocol. Journal of Neuroscience Methods, 33(2-3), 177-188. [Link]

-

Wang, H., et al. (2015). Rapid In Situ Hybridization using Oligonucleotide Probes on Paraformaldehyde-prefixed Brain of Rats with Serotonin Syndrome. Journal of Visualized Experiments, (103), 53184. [Link]

-

Klimov, E. A., et al. (2022). Expression Profiles of Genes Related to Serotonergic Synaptic Function in Hypothalamus of Hypertensive and Normotensive Rats in Basal and Stressful Conditions. International Journal of Molecular Sciences, 23(19), 11846. [Link]

-

Herman, J. P., et al. (2003). Regulation of the hypothalamic-pituitary-adrenocortical stress response. Comprehensive Physiology, 6(2), 603-621. [Link]

-

Kumar, N. N., et al. (2014). Combined In Situ Hybridization and Immunohistochemistry in Rat Brain Tissue Using Digoxigenin-Labeled Riboprobes. Methods in Molecular Biology, 1211, 371-392. [Link]

-

Mlynarczuk, J. J., et al. (2022). Expression of Neurotrophin Genes in the Hypothalamus of Stressed and Allopregnanolone-Infused Sheep. International Journal of Molecular Sciences, 23(21), 13346. [Link]

-

protocols.io. (2022). RNA In situ hybridization (ISH) using RNAscope®. [Link]

-

Chelikani, P. K., et al. (2014). Identification of optimal reference genes for RT-qPCR in the rat hypothalamus and intestine for the study of obesity. Obesity, 22(5), 1314-1322. [Link]

-

Myers, B., & McKlveen, J. M. (2017). The Hypothalamic-Pituitary-Adrenal Axis: Development, Programming Actions of Hormones, and Maternal-Fetal Interactions. Frontiers in Neuroendocrinology, 49, 1-13. [Link]

-

Schulz, S., et al. (2007). Immunofluorescent identification of neuropeptide B-containing nerve fibers and terminals in the rat hypothalamus. Neuroscience Letters, 411(1), 1-5. [Link]

-

Kaplan, L. M., et al. (1988). Localization of preprogalanin mRNA in rat brain: in situ hybridization study with a synthetic oligonucleotide probe. Endocrinology, 123(2), 918-920. [Link]

-

Malysheva, K. V., et al. (2022). Analysis of the transcriptional activity of genes of neuropeptides and their receptors in the blood of patients with thyroid pathology. Research Results in Biomedicine, 8(1), 114-126. [Link]

-

Tanaka, H., et al. (2017). Development of immunohistochemistry for detecting fluvoxamine in rat tissues using newly prepared monoclonal antibody: its precise localization in small intestine, kidney, and liver of rats. Biochemical and Biophysical Research Communications, 483(1), 662-667. [Link]

Sources

- 1. Brain RFamide Neuropeptides in Stress-Related Psychopathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropeptide VF precursor - Wikipedia [en.wikipedia.org]

- 3. The distribution of Neuropeptide FF and Neuropeptide VF in central and peripheral tissues and their role in energy homeostasis control | Garvan Institute of Medical Research [publications.garvan.org.au]

- 4. Npvf: Hypothalamic Biomarker of Ambient Temperature Independent of Nutritional Status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chronic stress plasticity in the hypothalamic paraventricular nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CHRONIC STRESS PLASTICITY IN THE HYPOTHALAMIC PARAVENTRICULAR NUCLEUS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. icahealth.com [icahealth.com]

- 8. Regulation of the hypothalamic-pituitary-adrenocortical stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chronic stress dampens excitatory synaptic gain in the paraventricular nucleus of the hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dynamic effects of chronic unpredictable mild stress on the hippocampal transcriptome in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Stress-induced norepinephrine release in the hypothalamic paraventricular nucleus and pituitary-adrenocortical and sympathoadrenal activity: in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Understanding stress: Insights from rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcriptomic signature of early life stress in male rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of optimal reference genes for RT-qPCR in the rat hypothalamus and intestine for the study of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of optimal reference genes for RT-qPCR in the rat hypothalamus and intestine for the study of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. RNA In situ hybridization (ISH) using RNAscope® [protocols.io]

- 19. Optimization of cRNA probe in situ hybridization methodology for localization of glucocorticoid receptor mRNA in rat brain: a detailed protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the RFRP-3 Signaling Pathway in Rat Pituitary Gonadotropes

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of RFRP-3 in Reproductive Neuroendocrinology

The intricate regulation of the hypothalamic-pituitary-gonadal (HPG) axis is fundamental to reproductive function. While gonadotropin-releasing hormone (GnRH) is the principal stimulator of pituitary gonadotropin (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) secretion, a growing body of evidence has identified a key inhibitory signal: RF-amide-related peptide-3 (RFRP-3). In mammals, RFRP-3, the ortholog of the avian gonadotropin-inhibitory hormone (GnIH), acts as a crucial brake on the reproductive axis. This guide provides a detailed examination of the molecular signaling pathway of RFRP-3 within rat pituitary gonadotropes, offering a technical resource for researchers investigating its physiological roles and therapeutic potential.

RFRP-3 exerts its effects through the G protein-coupled receptor, GPR147 (also known as NPFFR1). In the anterior pituitary, GPR147 is predominantly expressed on gonadotropes, the specialized cells responsible for synthesizing and secreting LH and FSH. The activation of GPR147 by RFRP-3 initiates a cascade of intracellular events that ultimately antagonize the stimulatory action of GnRH, thereby inhibiting gonadotropin release. Understanding this pathway is critical for developing novel therapeutics for reproductive disorders and for advancing our fundamental knowledge of neuroendocrine control.

The RFRP-3 Signaling Cascade in Gonadotropes: A Mechanistic Overview

The binding of RFRP-3 to GPR147 on the surface of rat pituitary gonadotropes triggers a signaling cascade that primarily involves the inhibition of the adenylyl cyclase/cAMP pathway and the activation of the mitogen-activated protein kinase (MAPK) pathway. This dual action allows RFRP-3 to effectively counteract GnRH-induced gonadotropin secretion.

Caption: RFRP-3 signaling pathway in rat pituitary gonadotropes.

Inhibition of the cAMP/PKA Pathway

Upon binding RFRP-3, GPR147 couples to an inhibitory G protein (Gαi). This activation of Gαi leads to the direct inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Consequently, the downstream effector of cAMP, protein kinase A (PKA), is not activated. This is a key mechanism by which RFRP-3 antagonizes GnRH, as the GnRH receptor can also couple to Gαs to stimulate cAMP production, which contributes to gonadotropin gene expression and release.

Activation of the MAPK/ERK Pathway

Paradoxically, while inhibiting the cAMP pathway, RFRP-3 signaling activates the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The activation of ERK1/2 by RFRP-3 is thought to be mediated by the βγ subunits of the dissociated Gαi protein. This activated ERK1/2 has an inhibitory effect on gonadotropin release. The precise downstream targets of ERK1/2 in this inhibitory process are an active area of investigation but may involve the regulation of ion channels or components of the exocytotic machinery.

Experimental Protocols for Studying RFRP-3 Signaling

The following protocols provide a framework for investigating the effects of RFRP-3 on rat pituitary gonadotropes.

Primary Rat Pituitary Cell Culture

This protocol describes the isolation and culture of primary pituitary cells from adult male rats, providing a physiologically relevant in vitro model.

Materials:

-

Adult male Sprague-Dawley rats (200-250 g)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal bovine serum (FBS)

-

Horse serum (HS)

-

Penicillin-streptomycin solution

-

Collagenase type I

-

DNase I

-

Trypsin inhibitor

-

Percoll

-

Sterile dissection tools

-

Centrifuge

-

Cell culture plates

Procedure:

-

Euthanize rats according to approved animal care protocols.

-

Dissect the anterior pituitaries under sterile conditions and place them in cold DMEM.

-

Mince the tissue into small pieces.

-

Digest the tissue with collagenase (1 mg/mL) and DNase I (0.1 mg/mL) in DMEM for 1 hour at 37°C with gentle agitation.

-

Wash the cells with DMEM and further dissociate them with a brief trypsin (0.25%) treatment, followed by the addition of trypsin inhibitor.

-

Gently triturate the cell suspension to obtain a single-cell suspension.

-

Purify the gonadotropes using a Percoll density gradient.

-

Resuspend the enriched gonadotropes in DMEM supplemented with 10% FBS, 2.5% HS, and 1% penicillin-streptomycin.

-

Plate the cells at the desired density and culture for 48-72 hours before experimentation.

Rationale: The use of primary cell cultures provides a model system that closely mimics the in vivo environment of pituitary gonadotropes, allowing for the direct study of cellular responses to RFRP-3.

Gonadotropin Immunoassays (LH and FSH)

This protocol outlines the measurement of LH and FSH concentrations in cell culture media using enzyme-linked immunosorbent assays (ELISAs).

Materials:

-

Conditioned cell culture media from experimental treatments

-

Commercially available rat LH and FSH ELISA kits

-

Microplate reader

Procedure:

-

Collect the culture media from primary pituitary cells following treatment with RFRP-3, GnRH, or co-treatment.

-

Centrifuge the media to remove any cellular debris.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to antibody-coated microplates.

-

Incubating with a biotinylated detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution to produce a colorimetric reaction.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculate the concentrations of LH and FSH in the samples based on the standard curve.

Rationale: ELISAs provide a highly sensitive and specific method for quantifying the amount of secreted gonadotropins, allowing for a direct assessment of the inhibitory effects of RFRP-3.

Intracellular cAMP Measurement

This protocol describes the quantification of intracellular cAMP levels in response to RFRP-3 treatment.

Materials:

-

Cultured primary pituitary cells

-

RFRP-3 and GnRH peptides

-

Commercially available cAMP assay kit (e.g., competitive ELISA or FRET-based)

-

Lysis buffer

-

Microplate reader

Procedure:

-

Culture primary pituitary cells in appropriate multi-well plates.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treat the cells with RFRP-3, GnRH, or a combination for the desired time.

-

Lyse the cells according to the assay kit protocol.

-

Perform the cAMP assay on the cell lysates as per the manufacturer's instructions.

-

Measure the signal (e.g., absorbance, fluorescence) and calculate the cAMP concentration relative to a standard curve.

Rationale: Measuring intracellular cAMP levels provides a direct readout of the engagement of the Gαi signaling pathway by the RFRP-3/GPR147 complex.

Western Blotting for Phosphorylated ERK1/2

This protocol details the detection of activated ERK1/2 by Western blotting.

Materials:

-

Cultured primary pituitary cells

-

RFRP-3 peptide

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cultured pituitary cells with RFRP-3 for various time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

Rationale: Western blotting for the phosphorylated form of ERK1/2 allows for the specific detection and quantification of the activation of the MAPK signaling pathway in response to RFRP-3.

Caption: Experimental workflow for studying RFRP-3 signaling.

Quantitative Effects of RFRP-3 on Gonadotropin Release

The inhibitory action of RFRP-3 on GnRH-stimulated gonadotropin release is dose-dependent. The following table summarizes representative data from studies on rat pituitary cells.

| Treatment | LH Release (% of GnRH alone) | FSH Release (% of GnRH alone) | Reference |

| GnRH (10 nM) | 100% | 100% | |

| GnRH (10 nM) + RFRP-3 (100 nM) | ~50% | ~60% | |

| GnRH (10 nM) + RFRP-3 (1 µM) | ~30% | ~40% |

Conclusion and Future Directions

The RFRP-3 signaling pathway in rat pituitary gonadotropes represents a critical inhibitory component of the HPG axis. Its ability to antagonize GnRH action through a dual mechanism involving the inhibition of the cAMP/PKA pathway and the activation of the MAPK/ERK pathway highlights the complexity of neuroendocrine regulation. The experimental protocols detailed in this guide provide a robust framework for further elucidating the nuances of this pathway.

Future research should focus on identifying the specific downstream targets of the RFRP-3-activated ERK pathway and exploring the potential for cross-talk between the RFRP-3 and GnRH signaling cascades. Furthermore, a deeper understanding of the regulation of GPR147 expression and sensitivity will be crucial for the development of novel therapeutic strategies targeting the RFRP-3 system for the management of reproductive disorders.

References

-

Title: Gonadotropin-inhibitory hormone (GnIH) receptor gene is expressed in the gonadotropes and thyrotropes of the pituitary gland of a songbird. Source: Journal of Endocrinology URL: [Link]

-

Title: RFamide-related peptide-3 activates extracellular signal-regulated kinase in the gonadotrope-like LβT2 cell line. Source: Endocrinology URL: [Link]

The Ontogeny of a Key Neuromodulator: A Technical Guide to the Developmental Expression of RFRPs in the Rat Central Nervous System

For Immediate Distribution

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the developmental expression of RFamide-related peptides (RFRPs), the mammalian orthologs of the avian gonadotropin-inhibitory hormone (GnIH), within the rat central nervous system (CNS). We synthesize findings from foundational and contemporary research to construct a detailed timeline of RFRP expression, from its initial appearance in the embryonic brain to its dynamic regulation during postnatal and pubertal periods. This guide delves into the spatial localization of RFRP-1 and RFRP-3, the two primary forms in rodents, and explores the functional implications of their developmental trajectories, particularly in the context of reproductive neuroendocrinology. Furthermore, we provide detailed, field-proven protocols for key analytical techniques, including immunohistochemistry (IHC), in situ hybridization (ISH), and quantitative real-time PCR (qPCR), to empower researchers in their investigation of this critical neuropeptide system.

Introduction: The Significance of RFRPs in Neural Development

RFamide-related peptides (RFRPs) have emerged as crucial regulators of a diverse array of physiological processes, most notably the reproductive axis.[1][2] In mammals, the primary forms, RFRP-1 and RFRP-3, are encoded by the Rfrp gene and act predominantly through the G protein-coupled receptor, GPR147.[1] While much of the initial research focused on the inhibitory role of RFRP-3 on gonadotropin-releasing hormone (GnRH) neurons and subsequent suppression of the hypothalamic-pituitary-gonadal (HPG) axis, a growing body of evidence highlights the broader neuromodulatory functions of RFRPs, influencing stress responses, feeding behavior, and sexual behavior.[2][3][4][5]

Understanding the developmental expression of the RFRP system is paramount for several reasons. Firstly, the timing of its appearance and maturation likely dictates its influence on the assembly and refinement of neural circuits. Secondly, dynamic changes in RFRP expression during critical developmental windows, such as puberty, suggest a pivotal role in the sexual maturation of the brain and body.[3][6] This guide will provide an in-depth exploration of the spatiotemporal expression patterns of RFRPs in the developing rat CNS, offering a foundational resource for researchers investigating the fundamental roles of this neuropeptide system.

Developmental Timeline of RFRP Expression in the Rat CNS

The emergence and maturation of the RFRP system in the rat brain follows a precise and well-documented timeline, with distinct expression patterns for RFRP mRNA and the translated peptides, RFRP-1 and RFRP-3.

Embryonic Development: The Genesis of the RFRP System

The initial transcripts for RFRPs are detectable in the embryonic rat brain, marking the genesis of this important neuromodulatory system.

-

Embryonic Day 12-14 (E12-E14): Neurogenesis of RFRP-3 immunoreactive neurons occurs during this period, as indicated by BrdU labeling studies.[3] This precedes the actual detection of the peptide and its mRNA.

-

Embryonic Day 15 (E15): Rfrp mRNA is first detected in the brain via reverse transcription-polymerase chain reaction (RT-PCR) analysis.[7]

-

Embryonic Day 16 (E16): Neurons expressing Rfrp mRNA can be visualized in the caudal portion of the hypothalamus using in situ hybridization.[3][7] Immunohistochemical analysis also reveals the first appearance of RFRP-3 immunoreactive neuronal cell bodies at this stage.[7]

-

Embryonic Day 17 (E17): RFRP-1 immunoreactive neuronal cell bodies are first detected.[7]

-

Embryonic Day 18 (E18): Double-labeling fluorescent immunohistochemistry shows the co-localization of RFRP-1 and RFRP-3 immunoreactivity within the same neurons.[7] At this prenatal stage, RFRP-1 immunoreactive nerve fibers are already observed in various brain regions including the forebrain, hypothalamus, thalamus, midbrain, pons, and medulla oblongata.[7] In contrast, RFRP-3 immunoreactive fibers are largely restricted to the vicinity of their cell bodies.[7]

Postnatal Development and Puberty: Maturation and Functional Onset

The postnatal period is characterized by a significant increase in RFRP expression and a more widespread distribution of RFRP-3 nerve fibers, coinciding with the maturation of various physiological systems, including the reproductive axis.

-

Postnatal Day 0 (P0): The distribution of RFRP-1 immunoreactive nerve fibers is largely similar to that observed in adult rats.[7] The first widespread detection of RFRP-3 immunoreactive nerve fibers in regions such as the forebrain, hypothalamus, thalamus, midbrain, pons, and medulla oblongata occurs at this stage.[7]

-

Postnatal and Pubertal Increase: Studies utilizing qPCR have demonstrated a substantial increase in Rfrp mRNA levels in the hypothalamus of both male and female rats during the postnatal and peripubertal periods.[3][6] This increase is a consistent finding across multiple studies.

-

Post-Pubertal Regulation: In male rats, Rfrp expression has been shown to decrease to adult-like levels after the completion of puberty.[3][6] This post-pubertal decline is less consistently observed in female rats.[3]

-

Late Postnatal Appearance of RFRP-3 Fibers: Nerve fibers containing only RFRP-3 immunoreactivity in the thalamus and spinal cord first appear at P21 and P28, respectively, indicating a prolonged and region-specific maturation of RFRP-3 projections.[7]

Anatomical Localization of RFRP Neurons and Projections

In the rodent brain, the primary population of RFRP-producing neurons is located within the hypothalamus, a critical hub for neuroendocrine control.

-

Hypothalamic Nuclei: RFRP-3 producing neurons are predominantly found in a scattered population within and adjacent to the hypothalamic dorsomedial nucleus (DMN).[3][6] Immunohistochemical studies have also identified RFRP-3 immunoreactive cell bodies in the ventromedial hypothalamus (VMH) and surrounding the third ventricle.[4][8]

-

Neural Projections: RFRP-3 neurons project to various brain regions, enabling their diverse physiological functions. A key projection is to GnRH neurons, where RFRP-3 exerts its inhibitory effect on reproduction.[3] Evidence for this includes the apposition of RFRP-3 nerve fibers on GnRH neurons and the expression of the RFRP receptor, GPR147, in a subset of GnRH neurons.[3] Other important projection targets include the paraventricular nucleus (PVN) and arcuate kisspeptin neurons, suggesting indirect pathways for regulating the HPG axis and other functions.[3][6]

Functional Implications of Developmental RFRP Expression

The dynamic changes in RFRP expression throughout development have significant functional consequences, particularly for the timing of puberty and the regulation of reproductive function.

While the substantial increase in Rfrp expression leading up to puberty suggests a role in gating its onset, studies have yielded complex results. Knockdown of RFRP-3 in prepubertal male rats led to an increase in luteinizing hormone (LH) but did not alter the timing of puberty.[3][6][9] However, these treatments did result in larger testes, indicating a role for RFRP-3 in gonadal development.[9] Furthermore, central infusion of RFRP-3 in prepubertal male rats decreased plasma LH and testes size, and interestingly, increased growth hormone-releasing hormone (GHRH) mRNA and plasma growth hormone levels.[9][10] These findings suggest that endogenous RFRP-3 may not be a primary determinant of pubertal timing in male rats but is involved in the peripubertal regulation of gonadotropins and growth hormone secretion.[9]

The juvenile period is also marked by a transient surge in leptin, a hormone known to influence hypothalamic neurite outgrowth.[3] This leptin surge may play a role in the development of projections from the arcuate nucleus to the DMN, where RFRP-3 neurons reside, suggesting a potential mechanism for the developmental regulation of the RFRP system.[3]

Methodological Approaches for Studying RFRP Expression

A multi-faceted experimental approach is essential for a comprehensive understanding of RFRP expression. The following section details validated protocols for the key techniques used in this field of research.

Immunohistochemistry (IHC) for RFRP-1 and RFRP-3

IHC is a powerful technique for visualizing the anatomical localization of RFRP peptides within the brain.

Protocol: Free-Floating Immunohistochemistry for RFRP-3 in Rat Brain Sections

-

Tissue Preparation:

-

Anesthetize the rat and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in 0.1 M phosphate buffer (PB).

-

Post-fix the brain in 4% PFA for 4-6 hours at 4°C.

-

Cryoprotect the brain by immersing it in 30% sucrose in 0.1 M PB at 4°C until it sinks.

-

Cut 30-40 µm coronal sections on a freezing microtome and store them in a cryoprotectant solution at -20°C.

-

-

Immunostaining:

-

Wash sections three times in PBS for 10 minutes each.

-

Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

-

Incubate sections with the primary antibody (e.g., rabbit anti-RFRP-3) diluted in blocking solution for 24-48 hours at 4°C.

-

Wash sections three times in PBS for 10 minutes each.

-

Incubate sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in PBS with 0.3% Triton X-100 for 1-2 hours at room temperature.

-

Wash sections three times in PBS for 10 minutes each.

-

Incubate sections in an avidin-biotin-peroxidase complex (ABC) solution for 1 hour at room temperature.

-

Wash sections three times in PBS for 10 minutes each.

-

Visualize the immunoreactivity using a diaminobenzidine (DAB) solution.

-

Mount sections onto slides, dehydrate, and coverslip.

-

In Situ Hybridization (ISH) for Rfrp mRNA

ISH is used to detect and localize Rfrp mRNA transcripts within the brain, providing information on gene expression at the cellular level.[11]

Protocol: Non-Radioactive In Situ Hybridization for Rfrp mRNA

-

Probe Preparation:

-

Synthesize a digoxigenin (DIG)-labeled antisense riboprobe for rat Rfrp mRNA using an in vitro transcription kit.

-

Purify the probe and verify its integrity.

-

-

Tissue Preparation:

-

Prepare brain sections as described for IHC, ensuring all solutions and equipment are RNase-free.

-

-

Hybridization:

-

Post-fix sections in 4% PFA and treat with proteinase K to improve probe penetration.

-

Prehybridize sections in a hybridization buffer.

-

Incubate sections with the DIG-labeled probe in hybridization buffer overnight at an optimized temperature (e.g., 60-65°C).

-

-

Post-Hybridization Washes and Detection:

-

Perform a series of stringent washes to remove non-specifically bound probe.

-

Block non-specific binding sites with a blocking solution.

-

Incubate sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Wash sections to remove unbound antibody.

-

Detect the AP activity using a colorimetric substrate such as NBT/BCIP, which produces a purple precipitate.

-

Mount sections, dehydrate, and coverslip.